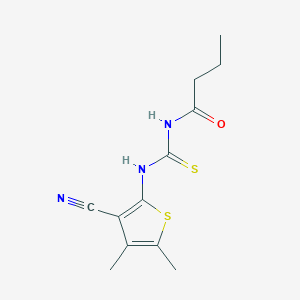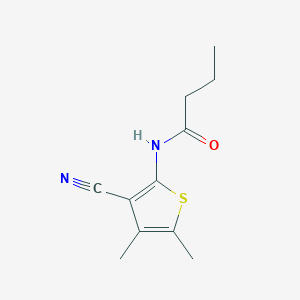![molecular formula C15H11BrF2N2O2S B251080 2-bromo-N-{[2-(difluoromethoxy)phenyl]carbamothioyl}benzamide](/img/structure/B251080.png)
2-bromo-N-{[2-(difluoromethoxy)phenyl]carbamothioyl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-bromo-N-{[2-(difluoromethoxy)phenyl]carbamothioyl}benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as BDF-8634 and is a potent and selective inhibitor of the protein tyrosine phosphatase 1B (PTP1B).
Mecanismo De Acción
2-bromo-N-{[2-(difluoromethoxy)phenyl]carbamothioyl}benzamide exerts its effects by selectively inhibiting the activity of PTP1B. PTP1B is a protein tyrosine phosphatase that negatively regulates insulin signaling by dephosphorylating insulin receptor substrate (IRS) proteins. Inhibition of PTP1B by this compound leads to increased phosphorylation of IRS proteins and improved insulin sensitivity.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In animal models, it has been shown to improve glucose tolerance, insulin sensitivity, and lipid metabolism. It has also been shown to have anti-inflammatory effects and to protect against diet-induced obesity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 2-bromo-N-{[2-(difluoromethoxy)phenyl]carbamothioyl}benzamide is its selectivity for PTP1B. This allows for specific inhibition of PTP1B activity without affecting other protein tyrosine phosphatases. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for research on 2-bromo-N-{[2-(difluoromethoxy)phenyl]carbamothioyl}benzamide. One area of research is in the development of more soluble analogs of this compound. Another area of research is in the investigation of the effects of PTP1B inhibition on other physiological processes, such as cancer and neurodegenerative diseases. Additionally, the potential use of this compound as a therapeutic agent for diabetes and obesity in humans warrants further investigation.
Métodos De Síntesis
The synthesis of 2-bromo-N-{[2-(difluoromethoxy)phenyl]carbamothioyl}benzamide involves a series of chemical reactions. The starting material for the synthesis is 2-amino-5-bromo-benzamide, which is reacted with 2,3-difluoroanisole and thionyl chloride to obtain the intermediate product. This intermediate is then reacted with 2-aminophenyl carbamate to obtain the final product, this compound.
Aplicaciones Científicas De Investigación
2-bromo-N-{[2-(difluoromethoxy)phenyl]carbamothioyl}benzamide has been extensively studied for its potential applications in various fields of scientific research. One of the major areas of research is in the field of diabetes and obesity. PTP1B is a negative regulator of insulin signaling, and its inhibition by this compound has been shown to improve insulin sensitivity and glucose tolerance in animal models.
Propiedades
Fórmula molecular |
C15H11BrF2N2O2S |
|---|---|
Peso molecular |
401.2 g/mol |
Nombre IUPAC |
2-bromo-N-[[2-(difluoromethoxy)phenyl]carbamothioyl]benzamide |
InChI |
InChI=1S/C15H11BrF2N2O2S/c16-10-6-2-1-5-9(10)13(21)20-15(23)19-11-7-3-4-8-12(11)22-14(17)18/h1-8,14H,(H2,19,20,21,23) |
Clave InChI |
SGBYPCNLOAAFCK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)NC(=S)NC2=CC=CC=C2OC(F)F)Br |
SMILES canónico |
C1=CC=C(C(=C1)C(=O)NC(=S)NC2=CC=CC=C2OC(F)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(4-chlorophenyl)-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-furamide](/img/structure/B250997.png)
![N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B250998.png)
![N-{3-methoxy-4-[(2-methylpropanoyl)amino]phenyl}biphenyl-4-carboxamide](/img/structure/B251000.png)
![N-{4-[4-(2-fluorobenzoyl)-1-piperazinyl]phenyl}-1-naphthamide](/img/structure/B251001.png)
![2-(4-chlorophenyl)-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B251003.png)
![N-[(6-chloro-2-phenyl-2H-benzotriazol-5-yl)carbamothioyl]thiophene-2-carboxamide](/img/structure/B251005.png)


![N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)nicotinamide](/img/structure/B251011.png)
![N-{[(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)amino]carbonothioyl}-2-furamide](/img/structure/B251013.png)
![N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]pyridine-3-carboxamide](/img/structure/B251014.png)
![3-chloro-4-methoxy-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B251016.png)
![3-iodo-4-methyl-N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide](/img/structure/B251017.png)
![Methyl 4-(4-methylpiperazin-1-yl)-3-[(3,4,5-trimethoxybenzoyl)amino]benzoate](/img/structure/B251018.png)
